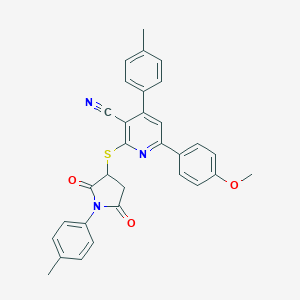
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one, commonly known as CTBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
CTBQ exerts its effects through multiple mechanisms. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival. CTBQ also activates the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. Furthermore, CTBQ has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CTBQ has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress, which can lead to apoptosis and cell death. CTBQ also affects the expression of various genes involved in inflammation and immune response, which can contribute to its anti-inflammatory and antiviral effects. Additionally, CTBQ has been found to inhibit the migration and invasion of cancer cells, which can prevent metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTBQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent anti-cancer, anti-inflammatory, and anti-viral properties, which make it a promising candidate for further research. However, CTBQ also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Direcciones Futuras
There are several future directions for CTBQ research. One area of interest is the development of CTBQ-based drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CTBQ and its potential side effects. Moreover, CTBQ can be used as a tool compound for the identification of novel therapeutic targets and the development of new drugs. Finally, the synthesis of CTBQ analogs and derivatives can lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
CTBQ is synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzoyl chloride, followed by the addition of 4-methylphenylamine and 2-aminobenzophenone. The resulting product is then subjected to a series of reactions, including cyclization and reduction, to yield CTBQ.
Aplicaciones Científicas De Investigación
CTBQ has been extensively studied for its potential in various scientific fields. In particular, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that CTBQ can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CTBQ has been shown to have antiviral activity against a range of viruses, including HIV and herpes simplex virus.
Propiedades
Nombre del producto |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C30H27ClN2O2 |
Peso molecular |
483 g/mol |
Nombre IUPAC |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-18-6-10-20(11-7-18)26-27-24(4-3-5-25(27)34)33(23-16-14-22(31)15-17-23)30(32)28(26)29(35)21-12-8-19(2)9-13-21/h6-17,26H,3-5,32H2,1-2H3 |
Clave InChI |
ZHELSVHOONBAQD-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B304282.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304284.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)